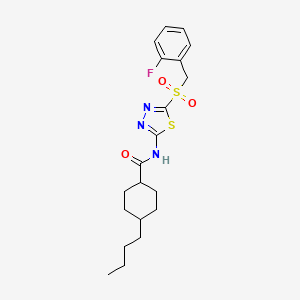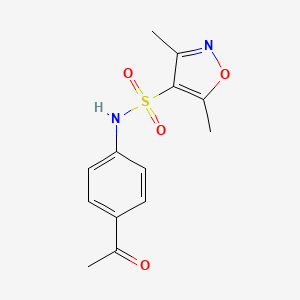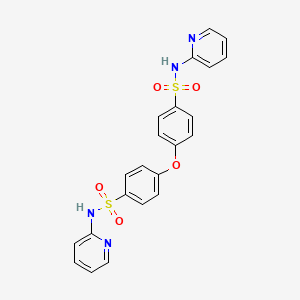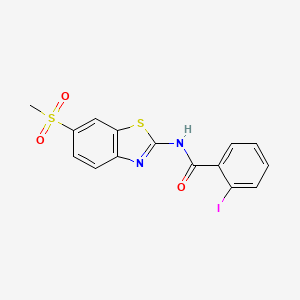![molecular formula C24H18N4O2S B15108355 2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone](/img/structure/B15108355.png)
2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound features a triazoloquinazoline core, which is fused with a methoxyphenyl group and a phenylethanone moiety, making it a unique and interesting molecule for scientific research.
準備方法
The synthesis of 2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone involves several steps. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by reacting 2-aminobenzonitrile with hydrazine hydrate to form a triazole intermediate. This intermediate is then cyclized with an appropriate aldehyde to form the triazoloquinazoline core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyphenylboronic acid and a suitable halogenated triazoloquinazoline derivative.
Attachment of the Phenylethanone Moiety:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs.
化学反応の分析
2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the cleavage of the triazoloquinazoline core and the formation of corresponding carboxylic acids and amines.
科学的研究の応用
2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Activity: Studies have demonstrated its effectiveness against various bacterial strains, making it a promising candidate for the development of new antibiotics.
Enzyme Inhibition: The compound has been found to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are targets for the treatment of diseases like glaucoma and Alzheimer’s.
Antioxidant Properties:
作用機序
The mechanism of action of 2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound binds to the active sites of enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity and preventing the progression of diseases.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to the inhibition of cancer cell proliferation.
Oxidative Stress Modulation: The compound’s antioxidant properties help in scavenging free radicals, reducing oxidative stress, and protecting cells from damage.
類似化合物との比較
2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core but differ in their fused ring systems and substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These compounds have a different fusion pattern of the triazole and thiadiazine rings, leading to variations in their pharmacological activities.
1,2,4-Triazolo[1,5-c]quinazolines: These compounds are structurally similar but may have different substituents, affecting their biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse pharmacological applications.
特性
分子式 |
C24H18N4O2S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
2-[[2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C24H18N4O2S/c1-30-21-14-8-6-12-18(21)22-26-23-17-11-5-7-13-19(17)25-24(28(23)27-22)31-15-20(29)16-9-3-2-4-10-16/h2-14H,15H2,1H3 |
InChIキー |
QUFFERWBLAEQPJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15108275.png)
![9-butyl-4-methyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B15108276.png)
![2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B15108278.png)
![{1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B15108294.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15108300.png)
![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15108308.png)
![2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B15108314.png)

![3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15108344.png)

![5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15108358.png)

![2-bromo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15108372.png)
